4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde
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Overview
Description
4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is an organic compound with the molecular formula C14H9F3O3. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxybenzaldehyde structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde typically involves the reaction of 4-(Trifluoromethoxy)phenol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 4-(4-(Trifluoromethoxy)phenoxy)benzoic acid.
Reduction: Formation of 4-(4-(Trifluoromethoxy)phenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is utilized in several scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-3-phenoxybenzaldehyde: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
137736-08-4 |
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Molecular Formula |
C14H9F3O3 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-9H |
InChI Key |
QPNDRDXLIXUBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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